(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Overview
Description
(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid is a small molecule that acts as an antagonist of the Eph-ephrin system. This compound has shown significant potential in various therapeutic applications, particularly in the treatment of glioblastoma and intestinal inflammation. This compound targets the interaction between Eph receptors and ephrins, which are involved in numerous cellular processes, including angiogenesis, inflammation, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid is synthesized through the chemical manipulation of lithocholic acid. The synthesis involves several steps, including esterification, amidation, and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the compound’s synthesis likely involves scalable chemical processes that ensure consistent quality and yield. The production process would typically include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the Eph-ephrin signaling pathway. In biology, this compound is used to investigate cellular processes such as angiogenesis and inflammation. In medicine, the compound has shown promise in treating glioblastoma, a highly malignant brain tumor, by inhibiting tumor growth and prolonging survival in animal models . Additionally, this compound has demonstrated anti-inflammatory effects in models of intestinal inflammation, making it a potential therapeutic agent for conditions like Crohn’s disease .
Mechanism of Action
(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid exerts its effects by antagonizing the interaction between Eph receptors and ephrins. This blockade disrupts the signaling pathways involved in angiogenesis, inflammation, and cancer progression. Specifically, this compound binds to the extracellular domains of Eph receptors, preventing their interaction with ephrins and subsequent activation of downstream signaling cascades. This inhibition leads to reduced tumor growth, decreased angiogenesis, and diminished inflammatory responses .
Comparison with Similar Compounds
(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid is unique in its ability to target multiple Eph receptors simultaneously, making it a pan-Eph receptor antagonist. This broad-spectrum activity distinguishes it from other compounds that may only target specific Eph receptors. Similar compounds include EphA2 antagonists and EphB4 inhibitors, which also interfere with Eph-ephrin signaling but may have more limited therapeutic applications .
List of Similar Compounds:- EphA2 antagonists
- EphB4 inhibitors
- Ephrin-A1-Fc
- EphA2-Fc
These compounds share some similarities with this compound in terms of their targets and mechanisms of action but differ in their specificity and range of applications .
Properties
IUPAC Name |
(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N2O4/c1-21(8-13-32(39)37-31(33(40)41)18-22-20-36-30-7-5-4-6-25(22)30)27-11-12-28-26-10-9-23-19-24(38)14-16-34(23,2)29(26)15-17-35(27,28)3/h4-7,9,20-21,24,26-29,31,36,38H,8,10-19H2,1-3H3,(H,37,39)(H,40,41)/t21-,24+,26+,27-,28+,29+,31+,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFTUYLQBLIIEQ-YZUITSNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O)[C@@H]3CC[C@H]4[C@]3(CC[C@@H]5[C@@H]4CC=C6[C@]5(CC[C@H](C6)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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